Procarbazine

Description

Properties

IUPAC Name |

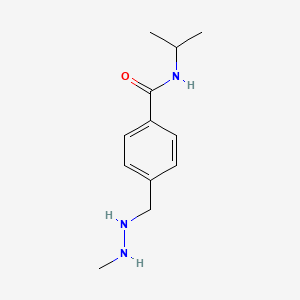

4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9,13-14H,8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTBDICYNRMXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CNNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

366-70-1 (mono-hydrochloride) | |

| Record name | Procarbazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4021189 | |

| Record name | Procarbazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Procarbazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 1,400 mg/L @ 25 °C /Estimated/, 2.28e-01 g/L | |

| Record name | Procarbazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROCARBAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Procarbazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.4X10-7 mm Hg @ 25 °C /Estimated/ | |

| Record name | PROCARBAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

671-16-9, 366-70-1 | |

| Record name | Procarbazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procarbazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procarbazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Procarbazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Procarbazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procarbazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCARBAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35S93Y190K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROCARBAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Procarbazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223 °C | |

| Record name | Procarbazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Procarbazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Procarbazine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine, a cornerstone in the treatment of Hodgkin's lymphoma and certain brain tumors, continues to be a subject of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the synthetic pathways for this compound and its analogs. It details the core chemical reactions, experimental protocols, and quantitative data to support researchers in the synthesis and development of novel derivatives. Visual aids in the form of Graphviz diagrams are provided to clearly illustrate the synthetic workflows.

Introduction

This compound (N-isopropyl-4-[(2-methylhydrazino)methyl]benzamide) is a methylhydrazine derivative that acts as an alkylating agent after metabolic activation. Its unique mechanism of action and clinical efficacy have spurred interest in the synthesis of analogs with potentially improved therapeutic profiles, such as enhanced efficacy, reduced toxicity, or the ability to overcome drug resistance. This guide focuses on the chemical synthesis of this compound and provides a framework for the rational design and synthesis of its analogs.

Core Synthesis Pathway of this compound

The most common and efficient synthesis of this compound commences from p-toluic acid and proceeds through a three-step reaction sequence. This pathway involves the formation of an amide, followed by benzylic bromination, and finally, nucleophilic substitution with methylhydrazine.

Step 1: Amide Formation - Synthesis of N-isopropyl-4-methylbenzamide

The initial step involves the conversion of p-toluic acid to its corresponding amide, N-isopropyl-4-methylbenzamide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to the acid chloride, followed by reaction with isopropylamine (B41738).

Experimental Protocol:

A solution of p-toluic acid in a suitable solvent such as toluene (B28343) is treated with thionyl chloride at reflux to form p-toluoyl chloride. After removal of excess thionyl chloride, the crude acid chloride is dissolved in an inert solvent like dichloromethane (B109758) and cooled in an ice bath. Isopropylamine is then added dropwise to the solution. The reaction mixture is stirred at room temperature until completion. The resulting solution is washed sequentially with dilute acid, dilute base, and brine, and then dried over a suitable drying agent (e.g., anhydrous sodium sulfate). The solvent is removed under reduced pressure to yield N-isopropyl-4-methylbenzamide as a solid, which can be further purified by recrystallization.

Step 2: Benzylic Bromination - Synthesis of N-isopropyl-4-(bromomethyl)benzamide

The second step is a radical-initiated benzylic bromination of the methyl group of N-isopropyl-4-methylbenzamide. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol:

N-isopropyl-4-methylbenzamide is dissolved in a non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide and a catalytic amount of AIBN are added to the solution. The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical reaction. The reaction progress is monitored by a suitable method, such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude N-isopropyl-4-(bromomethyl)benzamide is purified, typically by column chromatography on silica (B1680970) gel.

Step 3: Nucleophilic Substitution - Synthesis of this compound

The final step in the synthesis of this compound is the nucleophilic substitution of the bromide in N-isopropyl-4-(bromomethyl)benzamide with methylhydrazine.

Experimental Protocol:

N-isopropyl-4-(bromomethyl)benzamide is dissolved in a suitable polar aprotic solvent, such as ethanol (B145695) or isopropanol. An excess of methylhydrazine is added to the solution, and the reaction mixture is stirred at room temperature. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure. The residue is taken up in a mixture of water and an organic solvent (e.g., ethyl acetate), and the pH is adjusted to be basic. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. After filtration and concentration, the crude this compound can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved by modifying the core structure at three main positions: the N-isopropyl group, the aromatic ring, and the methylhydrazine moiety.

N-Alkyl Analogs

Analogs with different alkyl groups on the amide nitrogen can be synthesized by following the same three-step pathway as for this compound, but substituting isopropylamine with other primary or secondary amines in the first step.

Aryl-Substituted Analogs

Modifications to the aromatic ring can be introduced by starting with appropriately substituted p-toluic acid derivatives. A variety of substituted benzoic acids are commercially available or can be synthesized through standard aromatic substitution reactions. These substituted starting materials can then be carried through the established three-step synthesis.

N'-Alkyl Hydrazine (B178648) Analogs

To synthesize analogs with different alkyl groups on the terminal nitrogen of the hydrazine moiety, the final step of the this compound synthesis can be modified by using the corresponding substituted hydrazine in place of methylhydrazine.

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |

| 1 | Amidation | p-Toluic acid | 1. SOCl₂2. Isopropylamine | N-isopropyl-4-methylbenzamide | ~90 |

| 2 | Bromination | N-isopropyl-4-methylbenzamide | NBS, AIBN | N-isopropyl-4-(bromomethyl)benzamide | ~75 |

| 3 | Hydrazination | N-isopropyl-4-(bromomethyl)benzamide | Methylhydrazine | This compound | ~80 |

Note: Yields are representative and can vary based on reaction scale and purification methods.

Mandatory Visualizations

An In-depth Technical Guide to the Chemical Properties and Reactivity of Procarbazine

This guide provides a comprehensive overview of the chemical properties and reactivity of procarbazine, tailored for researchers, scientists, and drug development professionals. It includes a detailed summary of its physicochemical characteristics, an exploration of its metabolic activation and mechanism of action, and a description of relevant experimental protocols.

Chemical Properties of this compound

This compound is a methylhydrazine derivative and an antineoplastic agent.[1][2] It is most commonly available as this compound hydrochloride, a white to pale yellow crystalline powder with a slight odor.[1][3][4] The hydrochloride salt is soluble in water, while the free base has limited water solubility. This compound is sensitive to oxidation, and its stability is pH-dependent, with higher stability in acidic aqueous solutions.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.

| Property | Value (this compound) | Value (this compound Hydrochloride) | Reference(s) |

| Molecular Formula | C₁₂H₁₉N₃O | C₁₂H₁₉N₃O・HCl | |

| Molecular Weight | 221.30 g/mol | 257.76 g/mol | |

| Melting Point | 223 °C | 199-226 °C (decomposes) | |

| Boiling Point | 384.6 °C at 760 mmHg | 117 °C | |

| Water Solubility | 1420 mg/L | ≥100 mg/mL at 21.5 °C | |

| Solubility in other solvents | - | Soluble in ethanol (B145695) (~2 mg/mL), DMSO (≥18 mg/mL), DMF (~25 mg/mL), methanol, chloroform, and diethyl ether. | |

| pKa (Strongest Basic) | 5.56 | 6.8 | |

| logP | 0.1 | -1.69 | |

| Appearance | Solid | White to pale yellow crystalline powder | |

| Stability | - | Unstable in aqueous solution; sensitive to light and oxidation. Degrades rapidly in alcoholic media. |

Reactivity and Mechanism of Action

The cytotoxic effects of this compound are a result of its complex metabolic activation and subsequent chemical reactions with cellular macromolecules. The parent compound is not the active agent but a prodrug that undergoes biotransformation to yield reactive intermediates.

Metabolic Activation

This compound is rapidly and almost completely absorbed after oral administration and is extensively metabolized, primarily in the liver and kidneys. The metabolic activation of this compound involves a series of enzymatic and non-enzymatic reactions.

The initial step is the oxidation of the hydrazine (B178648) moiety by cytochrome P450 (CYP) enzymes and monoamine oxidase (MAO) to form azothis compound. Azothis compound is a key intermediate that then isomerizes to a more stable hydrazone. Subsequent hydrolysis of the hydrazone generates a benzylaldehyde derivative and methylhydrazine. The methylhydrazine is further metabolized to highly reactive species, including methyldiazene, which can decompose to generate a methyl radical and a hydrogen radical, or be protonated to form the methyldiazonium ion. These reactive methylating species are believed to be the ultimate alkylating agents responsible for the drug's cytotoxicity.

An alternative pathway involves the auto-oxidation of this compound, which generates hydrogen peroxide (H₂O₂). The formation of H₂O₂ can lead to the generation of reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which can cause oxidative damage to DNA and other cellular components.

References

- 1. This compound and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. This compound Hydrochloride | C12H20ClN3O | CID 9703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride CAS#: 366-70-1 [m.chemicalbook.com]

Procarbazine Derivatives in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Procarbazine

This compound is a methylhydrazine derivative and an alkylating agent used in the treatment of various cancers, most notably Hodgkin's lymphoma and certain brain tumors such as glioblastoma multiforme and anaplastic astrocytomas.[1][2][3] It is often administered as part of combination chemotherapy regimens, including the well-known MOPP (Mechlorethamine, Oncovin, this compound, Prednisone) and BEACOPP (Bleomycin, Etoposide, Doxorubicin, Cyclophosphamide, Vincristine, this compound, Prednisone) protocols.[1][2] this compound itself is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects. The precise mechanism of action is not fully elucidated but is known to involve the inhibition of DNA, RNA, and protein synthesis, as well as DNA damage through alkylation and the generation of reactive oxygen species.

The Crucial Role of Metabolic Activation

The anticancer activity of this compound is contingent upon its biotransformation in the liver. This compound is metabolized to highly reactive intermediates, with its primary active metabolite being methylazoxythis compound (B1204352). This metabolic activation pathway is critical to its therapeutic effect.

Metabolic Pathway of this compound

The metabolic activation of this compound involves a series of enzymatic reactions, primarily occurring in the liver. The drug is first oxidized to an azo derivative, which is then further metabolized to azoxy intermediates.

Metabolic activation of this compound to its cytotoxic intermediates.

This compound Derivatives: A Focus on the Active Metabolite

Research into this compound derivatives has been limited, with some early studies on analogs showing a lack of antitumor activity. However, the discovery that methylazoxythis compound is the primary cytotoxic agent offers a promising direction for the design of new derivatives. This metabolite has demonstrated significantly greater potency against cancer cells compared to the parent drug.

Quantitative Data: this compound vs. Methylazoxythis compound

Studies have quantified the cytotoxic superiority of methylazoxythis compound over this compound in leukemia cell lines.

| Compound | Cell Line | Assay | IC50 | Citation |

| This compound | L1210 murine leukemia | Soft-agar clonogenic assay | 1.5 mM | |

| Methylazoxythis compound | L1210 murine leukemia | Soft-agar clonogenic assay | 0.15 mM | |

| Methylazoxythis compound | L1210 murine leukemia | Colorimetric assay | 0.2 mM |

Experimental Protocols

While specific protocols for novel this compound derivatives are not widely published, general methodologies for the synthesis and evaluation of hydrazine-based anticancer compounds can be adapted.

General Synthesis of Hydrazine (B178648) Derivatives

The synthesis of hydrazine derivatives often involves the condensation of a hydrazine moiety with an aldehyde or ketone.

A generalized workflow for the synthesis and evaluation of hydrazine derivatives.

Synthesis Protocol Example (Adapted from):

-

Reaction Setup: An equimolar mixture of a selected hydrazine (e.g., phenylhydrazine) and an aromatic aldehyde is prepared in a round-bottom flask.

-

Solvent and Reflux: Glacial acetic acid is added as the solvent, and the mixture is stirred and refluxed at approximately 135°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated. Water may be added to enhance precipitation.

-

Purification: The crude product is purified by crystallization, typically using a solvent like absolute ethanol.

-

Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assessment

The anticancer activity of synthesized compounds is commonly evaluated in vitro using cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol (General):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. The cells are then incubated with the compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound and its active metabolites involves the disruption of fundamental cellular processes, leading to cell death.

DNA Damage and Cell Cycle Arrest

The alkylating nature of this compound's metabolites leads to the methylation of DNA, causing strand breaks. This DNA damage triggers cell cycle arrest, typically at the S and G2 phases, and can ultimately induce apoptosis (programmed cell death).

Downstream effects of this compound's active metabolites on cancer cells.

Future Directions in this compound Derivative Research

The development of novel this compound derivatives presents an opportunity to enhance anticancer efficacy and potentially reduce toxicity. Future research should focus on:

-

Synthesis of Methylazoxythis compound Analogs: Given the superior cytotoxicity of this metabolite, synthesizing and evaluating its derivatives is a logical next step.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the this compound scaffold can help identify key structural features that contribute to anticancer activity.

-

Targeted Delivery: Designing derivatives that are selectively activated in the tumor microenvironment could improve their therapeutic index.

-

Investigation of Signaling Pathways: Elucidating the specific signaling pathways modulated by novel derivatives will provide a deeper understanding of their mechanisms of action and may reveal new therapeutic targets.

Conclusion

This compound remains a clinically relevant anticancer agent, and its unique mechanism of action, reliant on metabolic activation, provides a compelling rationale for the exploration of its derivatives. While research in this specific area is currently limited, the potent cytotoxicity of its active metabolite, methylazoxythis compound, suggests that the development of novel analogs holds significant promise for advancing cancer therapy. A focused effort on the synthesis, quantitative evaluation, and mechanistic understanding of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Procarbazine Metabolism and Reactive Intermediates: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the metabolic activation of procarbazine, detailing the formation of its reactive intermediates, mechanisms of action, and the experimental methodologies used for its study.

Introduction

This compound (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) is a methylhydrazine derivative and an alkylating agent primarily used in chemotherapy regimens for Hodgkin's lymphoma and certain brain tumors.[1] It is a prodrug, meaning it requires extensive metabolic activation to exert its cytotoxic effects.[1][2] The metabolism of this compound is a complex, multi-step process involving both enzymatic and non-enzymatic pathways, leading to the generation of highly reactive intermediates responsible for its antineoplastic activity.[3] This guide elucidates this metabolic cascade, presents key quantitative data, details relevant experimental protocols, and visualizes the critical pathways involved.

Metabolic Activation Pathway

The bioactivation of this compound is initiated in the liver and kidneys and proceeds through several key stages. The parent drug is first oxidized to form azo-procarbazine. This initial step is catalyzed by microsomal cytochrome P450 (CYP450) and mitochondrial monoamine oxidase (MAO). Azo-procarbazine, which reaches higher plasma concentrations than the parent drug, is then further oxidized by CYP450 to a mixture of two positional azoxy isomers: methylazoxythis compound (B1204352) (Azoxy 2) and benzylazoxythis compound (Azoxy 1).

These azoxy metabolites are considered the proximate precursors to the ultimate cytotoxic species. The subsequent decomposition of these isomers, particularly the methylazoxy variant, generates highly reactive intermediates, including a diazene (B1210634) intermediate, methyl radicals (•CH3), and the methyl carbonium ion (CH3+). These species are responsible for the drug's primary mechanism of action: the alkylation of DNA.

Key Metabolites and Reactive Intermediates

The cytotoxicity of this compound is not attributed to the parent compound but to its metabolites. The azoxy isomers, in particular, are pivotal in the bioactivation process.

-

Azo-procarbazine: The first and major oxidative metabolite. While it is a necessary intermediate, it does not demonstrate significant DNA-damaging potential on its own.

-

Azoxy Isomers: Studies have shown that the methylazoxythis compound isomer (Azoxy 2) is the most cytotoxic metabolite, exhibiting significantly greater DNA-damaging potential and anticancer activity than the benzylazoxy isomer (Azoxy 1). In L1210 leukemia cells, the methylazoxy isomer was found to be 7-fold more toxic and cause 14 to 20 times more DNA damage than the benzylazoxy isomer.

-

Reactive Species: The decomposition of the azoxy metabolites is thought to generate a methyl carbonium ion, which acts as the primary alkylating species, methylating DNA principally at the O⁶ position of guanine. Additionally, the formation of carbon-centered free radicals, specifically the methyl radical, has been confirmed through spin-trapping studies. These radicals contribute to cellular damage. Auto-oxidation of this compound also produces hydrogen peroxide (H₂O₂), which can damage DNA indirectly by attacking protein sulfhydryl groups.

Quantitative Data Presentation

The following tables summarize key quantitative findings from pharmacokinetic and cytotoxicity studies of this compound and its metabolites.

Table 1: Pharmacokinetic Parameters in Humans (Data from a study with eight tumor patients receiving a single oral 300 mg dose)

| Parameter | This compound (PCB) | Azo-procarbazine (Azo-PCB) | Reference |

| Mean Time to Max. Plasma Conc. (Tmax) | 12.5 min | - | |

| Mean Plasma Elimination Half-life (t½) | 9.2 min | Slower than PCB | |

| Mean Cmax Ratio (Azo-PCB / PCB) | - | 5.5 | |

| Mean AUC Ratio (Azo-PCB / PCB) | - | 45.2 |

Table 2: In Vitro Cytotoxicity against L1210 Murine Leukemia Cells

| Compound | IC₅₀ (Soft-Agar Clonogenic Assay) | IC₅₀ (MTT Assay) | Reference |

| This compound | 1.5 mM | Not determinable | |

| Methylazoxythis compound (Azoxy 2) | 0.15 mM | 0.2 mM | |

| Benzylazoxythis compound (Azoxy 1) | Insignificant Effect | Insignificant Effect | |

| Mixture of Azoxy Isomers | - | Intermediate effect | |

| This compound itself reduced the MTT dye, preventing an accurate measurement. |

Table 3: DNA Damage and Repair in Human Brain Tumor Xenografts

| Tumor Line Sensitivity | O⁶-Alkylguanine-DNA Alkyltransferase (AT) Level | Growth Delay | Reference |

| Resistant | > 100 fmol/mg protein | < 20 days | |

| Sensitive | Undetectable | > 30 days |

Experimental Protocols

The characterization of this compound's metabolism relies on several key experimental techniques.

Detection of Free Radical Intermediates via ESR Spectroscopy

This method is used to detect and identify transient free radical intermediates formed during metabolism.

-

Objective: To trap and identify carbon-centered free radicals from this compound oxidation.

-

Materials: Rat liver microsomes (or other enzymatic systems like horseradish peroxidase), NADPH, this compound, spin-trapping agents (e.g., 4-pyridyl-1-oxide-t-butyl nitrone (4-POBN), 5,5-dimethyl-1-pyrroline-1-oxide), phosphate (B84403) buffer, Electron Spin Resonance (ESR) spectrometer.

-

Protocol:

-

Prepare a reaction mixture containing rat liver microsomes, the spin-trapping agent, and this compound in a phosphate buffer.

-

Initiate the metabolic reaction by adding NADPH.

-

Incubate the mixture under controlled conditions (e.g., 37°C).

-

Transfer the sample to a quartz flat cell suitable for ESR analysis.

-

Record the ESR spectrum using an ESR spectrometer.

-

Analyze the resulting spectrum. The hyperfine splitting constants of the trapped radical adduct are used to identify the original radical species (e.g., methyl radical).

-

Quantification of this compound and Metabolites

Accurate quantification of the parent drug and its various metabolites in biological matrices is crucial for pharmacokinetic studies.

-

Objective: To measure the concentration of this compound and its metabolites in plasma or tissue homogenates.

-

Methodology: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Protocol (General HPLC Example):

-

Sample Preparation: Extract the analytes from the biological matrix (e.g., plasma) using solid-phase extraction or liquid-liquid extraction.

-

Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18). Use a specific mobile phase gradient to separate this compound from its metabolites.

-

Detection: Use a UV detector or a mass spectrometer to detect and quantify the separated compounds as they elute from the column.

-

Quantification: Create a standard curve using known concentrations of pure this compound and metabolite standards. Compare the peak areas from the sample to the standard curve to determine the concentrations.

-

In Vitro Cytotoxicity Assays

These assays determine the concentration of a compound required to inhibit cell growth, providing a measure of its cytotoxic potency.

-

Objective: To determine the IC₅₀ values of this compound and its metabolites.

-

Methodology: Soft-agar clonogenic assay or colorimetric assays (e.g., MTT).

-

Protocol (Soft-Agar Clonogenic Assay):

-

Culture tumor cells (e.g., L1210 murine leukemia) in a suitable medium.

-

Expose the cells to a range of concentrations of the test compound (this compound, methylazoxythis compound, etc.) for a defined period.

-

After exposure, wash the cells and plate a known number in a soft-agar medium.

-

Incubate the plates for 7-14 days to allow for colony formation.

-

Stain and count the resulting colonies.

-

Calculate the survival fraction relative to an untreated control.

-

Plot the survival fraction against the drug concentration to determine the IC₅₀ (the concentration that inhibits colony formation by 50%).

-

DNA Damage Assessment

The alkaline elution technique is used to measure DNA single-strand breaks and alkali-labile sites, quantifying the DNA-damaging effects of this compound's metabolites.

-

Objective: To quantify DNA strand breakage in cells exposed to this compound metabolites.

-

Protocol:

-

Label cellular DNA by growing cells in the presence of a radiolabeled nucleotide (e.g., [¹⁴C]thymidine).

-

Expose the labeled cells to the test compounds (e.g., azoxy isomers).

-

Lyse the cells directly on a filter membrane.

-

Elute the DNA from the filter using an alkaline solution. Smaller DNA fragments (resulting from strand breaks) elute more quickly.

-

Collect fractions of the eluate over time and measure the radioactivity in each fraction.

-

The rate of elution is proportional to the number of DNA strand breaks. Compare the elution rates of treated cells to control cells to quantify the extent of DNA damage.

-

References

Structural Activity Relationship of Procarbazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine, a methylhydrazine derivative, is a cornerstone in the combination chemotherapy of Hodgkin's lymphoma and certain brain tumors. Its efficacy is intrinsically linked to its chemical structure and subsequent metabolic activation. This technical guide delves into the core principles of the structural activity relationship (SAR) of this compound, providing an in-depth analysis of its mechanism of action, metabolic activation pathway, and the key structural features governing its cytotoxic effects. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is an alkylating agent that requires metabolic activation to exert its cytotoxic effects.[1] It is a prodrug that, following administration, undergoes a series of enzymatic and non-enzymatic transformations to generate reactive metabolites capable of methylating DNA.[2][3] This methylation ultimately leads to DNA damage, inhibition of DNA, RNA, and protein synthesis, and induction of apoptosis in rapidly dividing cancer cells.[2][4] The structural features of this compound are finely tuned for its absorption, distribution, metabolic activation, and interaction with its biological target. Understanding the SAR of this compound is crucial for the rational design of novel analogs with improved efficacy, selectivity, and reduced toxicity.

**2. Mechanism of Action

The primary mechanism of action of this compound involves the alkylation of DNA. Following metabolic activation, the ultimate carcinogenic metabolite, likely a methyldiazonium species, transfers a methyl group to nucleophilic sites on DNA bases. The primary target for this methylation is the O6 position of guanine (B1146940). This modification leads to mispairing with thymine (B56734) during DNA replication, resulting in G to A transition mutations and DNA strand breaks. The accumulation of DNA damage triggers cell cycle arrest and apoptosis.

**3. Metabolic Activation Pathway

This compound's journey from an inactive prodrug to a potent cytotoxic agent is a multi-step process primarily occurring in the liver. The metabolic activation is initiated by cytochrome P450 (CYP) enzymes and monoamine oxidase (MAO).

The key steps in the metabolic activation of this compound are:

-

Oxidation: this compound is first oxidized to azothis compound.

-

Isomerization and further oxidation: Azothis compound is then oxidized to form two positional azoxy isomers: the methylazoxy and benzylazoxy metabolites.

-

Generation of the active methylating species: The methylazoxy isomer is considered the more potent cytotoxic metabolite. It is hypothesized to undergo further transformation to generate a reactive methyldiazonium ion, which is the ultimate alkylating agent.

Structural Activity Relationship (SAR) Insights

-

N-Methyl Group: The terminal N-methyl group is paramount for the anticancer activity of this compound. This group is the source of the methyl moiety that ultimately alkylates DNA. Analogs lacking this methyl group would be devoid of this primary mechanism of action.

-

Hydrazine (B178648) Moiety: The hydrazine linkage is a critical chemical feature that undergoes metabolic oxidation to form the azo and azoxy intermediates. Modifications to this group would likely alter the metabolic activation pathway and, consequently, the drug's efficacy.

-

Isopropylcarbamoylbenzyl Group: This portion of the molecule influences the drug's pharmacokinetic properties, including absorption, distribution, and interaction with metabolizing enzymes. While some analogs with modifications in this region have been synthesized, they have generally shown a lack of significant antitumor activity, suggesting that the overall structure is optimized for its biological function.

Quantitative Data

Quantitative data on the cytotoxic effects of this compound and its metabolites is limited. However, studies have compared the activity of the parent drug and its key metabolic intermediates.

| Compound | Cell Line | IC50 (µM) | Comments |

| This compound | L1210 | ~1500 | Requires metabolic activation, hence lower potency in vitro. |

| Methylazoxythis compound | L1210 | ~150 | The more active cytotoxic metabolite. |

| Benzylazoxythis compound | L1210 | >1000 | Significantly less active than the methylazoxy isomer. |

| Azothis compound | L1210 | >1000 | An earlier, less active metabolite in the activation pathway. |

Note: The IC50 values are approximate and collated from various sources for comparative purposes.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

-

Cell Seeding: Seed cancer cells (e.g., L1210 leukemia cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound, its metabolites, or analog compounds for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Alkylation Analysis

Determining the extent and nature of DNA alkylation by this compound and its analogs is crucial for understanding their mechanism of action. This can be achieved through methods such as liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify specific DNA adducts.

Protocol Outline:

-

Cell Treatment and DNA Isolation: Treat cancer cells with the test compound. After the desired incubation period, harvest the cells and isolate genomic DNA using a standard DNA extraction kit.

-

DNA Hydrolysis: Hydrolyze the isolated DNA to its constituent nucleosides or nucleobases using enzymatic digestion (e.g., with nuclease P1 and alkaline phosphatase) or acid hydrolysis.

-

LC-MS/MS Analysis: Analyze the hydrolyzed DNA sample by LC-MS/MS.

-

Chromatographic Separation: Separate the modified and unmodified nucleosides/bases using a suitable liquid chromatography column and gradient.

-

Mass Spectrometric Detection: Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the O6-methylguanine adduct alongside unmodified guanine. A stable isotope-labeled internal standard is typically used for accurate quantification.

-

-

Data Analysis: Quantify the amount of O6-methylguanine relative to the total amount of guanine to determine the frequency of DNA adduct formation.

References

Procarbazine as a DNA Alkylating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine, a methylhydrazine derivative, is a crucial alkylating agent in the chemotherapeutic treatment of Hodgkin's lymphoma and certain brain cancers.[1] This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its role as a DNA alkylating agent. The document details its metabolic activation from a prodrug to its active cytotoxic species, the subsequent formation of DNA adducts, and the cellular responses to this damage. This guide also offers detailed experimental protocols for studying this compound's effects and presents quantitative data on its efficacy from both preclinical and clinical studies. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's pharmacology and therapeutic application.

Introduction

This compound hydrochloride is an oral chemotherapeutic agent that has been in clinical use since 1969.[2] It is a potent, cell-cycle phase-specific drug, primarily targeting the S phase of cell division.[1] Its principal therapeutic applications are in combination chemotherapy regimens, such as BEACOPP (bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, this compound, and prednisone) for Hodgkin's lymphoma and PCV (this compound, lomustine, and vincristine) for malignant gliomas.[1][3] The cytotoxic effects of this compound are attributed to its ability to alkylate DNA, leading to the inhibition of DNA, RNA, and protein synthesis, and ultimately inducing apoptosis in rapidly dividing cancer cells. This guide delves into the intricate molecular mechanisms underpinning this compound's function as a DNA alkylating agent.

Mechanism of Action: From Prodrug to DNA Alkylation

This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. This activation process is a multi-step cascade primarily occurring in the liver.

Metabolic Activation Pathway

The metabolic activation of this compound proceeds as follows:

-

Oxidation: this compound is first oxidized to azothis compound (B1211744) by cytochrome P450 (CYP450) enzymes in the liver.

-

Isomerization: Azothis compound then undergoes isomerization to form a more stable tautomer.

-

Hydroxylation: This intermediate is hydroxylated by CYP450 to form the active metabolite, methylazoxythis compound.

-

Decomposition: Methylazoxythis compound is unstable and decomposes to form a methyldiazonium ion, the ultimate alkylating species, and a benzaldehyde (B42025) derivative.

The methyldiazonium ion is a highly reactive electrophile that readily transfers a methyl group to nucleophilic sites on cellular macromolecules, most notably DNA.

DNA Alkylation and Adduct Formation

The primary mechanism of this compound-induced cytotoxicity is the methylation of DNA. The methyldiazonium ion preferentially attacks the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine. The formation of O6-methylguanine (O6-meG) is considered the most critical lesion for the mutagenic and cytotoxic effects of this compound.

O6-meG is a pro-mutagenic lesion because it can mispair with thymine (B56734) instead of cytosine during DNA replication. This leads to G:C to A:T transition mutations. The accumulation of these mutations and other DNA adducts disrupts the normal functioning of DNA, inhibiting replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.

Cellular Response to this compound-Induced DNA Damage

The cellular response to this compound-induced DNA damage is a complex process involving DNA damage sensing, cell cycle checkpoint activation, DNA repair, and, if the damage is irreparable, the induction of apoptosis.

DNA Damage Response (DDR) Pathway

The presence of DNA adducts, particularly O6-meG, and single-strand breaks resulting from this compound's alkylating activity, triggers the DNA Damage Response (DDR) pathway. Key protein kinases, Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), are activated in response to DNA double-strand and single-strand breaks, respectively.

Activated ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53. Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis.

Apoptosis Induction

If the DNA damage induced by this compound is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. The p53-mediated pathway is a key initiator of apoptosis. Activated p53 can induce the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria and disrupt the outer mitochondrial membrane, leading to the release of cytochrome c.

Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the DNA alkylating effects of this compound.

Detection of O6-Methylguanine DNA Adducts by UPLC-MS/MS

This protocol outlines a method for the sensitive and quantitative detection of O6-meG in DNA isolated from cells treated with this compound.

Materials:

-

This compound-treated and control cells

-

DNA extraction kit (e.g., QIAamp DNA Mini Kit)

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

O6-Methylguanine standard

-

Internal standard (e.g., [¹⁵N₅]-O6-methylguanine)

-

UPLC-MS/MS system with an ESI source

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration. Include an untreated control.

-

DNA Extraction: Harvest the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

DNA Hydrolysis: Resuspend the purified DNA in a formic acid solution and heat to hydrolyze the DNA into its constituent bases.

-

Sample Preparation: Neutralize the hydrolyzed sample and add the internal standard. Centrifuge to pellet any debris.

-

UPLC-MS/MS Analysis:

-

Inject the supernatant onto a C18 UPLC column.

-

Use a gradient elution with a mobile phase consisting of formic acid in water and acetonitrile.

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

-

Monitor the specific mass transitions for O6-methylguanine and the internal standard.

-

-

Data Analysis: Quantify the amount of O6-meG in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of O6-meG.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Quantitative Data Presentation

This section summarizes quantitative data on the efficacy of this compound from preclinical and clinical studies.

In Vitro Cytotoxicity of this compound Metabolites

The following table presents the 50% inhibitory concentration (IC50) values of this compound and its metabolites in the L1210 murine leukemia cell line.

| Compound | IC50 (mM) |

| This compound | 1.5 |

| Methylazoxythis compound | 0.15 |

| Benzylazoxythis compound | > 1.0 |

Data from a soft-agar clonogenic assay.

Clinical Efficacy of this compound-Containing Regimens

The following tables summarize the clinical efficacy of this compound in combination chemotherapy regimens for Hodgkin's lymphoma and brain tumors.

Table 2: Efficacy of BEACOPP Regimens in Advanced Hodgkin's Lymphoma

| Regimen | Complete Remission (CR) Rate | 5-Year Overall Survival (OS) | 5-Year Progression-Free Survival (PFS) |

| BEACOPPescalated | 93% | 97% | 94% |

| BEACOPPbaseline | 84% | 87.7% | 81.1% |

| ABVD | 82% | 84.3% | 71.1% |

Table 3: Efficacy of PCV Regimen in Anaplastic Oligodendroglial Tumors

| Treatment Arm | Median Overall Survival (Years) | 5-Year Overall Survival | 10-Year Overall Survival | 20-Year Overall Survival |

| RT + PCV | 14.2 | 70% | 51% | 37% |

| RT alone | 9.3 | 57% | 35% | 15% |

RT = Radiation Therapy

Table 4: Efficacy of PCV Regimen in Recurrent High-Grade Glioma

| Outcome | PCV | Temozolomide (TMZ) |

| Median Overall Survival | 6.7 months | 7.2 months |

| Progression-Free Survival | 3.6 months | 4.7 months |

Conclusion

This compound remains a cornerstone of combination chemotherapy for Hodgkin's lymphoma and certain brain tumors due to its potent DNA alkylating activity. Its complex metabolic activation pathway culminates in the formation of a reactive methyldiazonium ion that methylates DNA, primarily at the O6 position of guanine. This DNA damage triggers a robust cellular response, including cell cycle arrest and, ultimately, apoptosis in cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and clinicians working with this important anticancer agent. A thorough understanding of its mechanism of action and the cellular pathways it affects is crucial for optimizing its therapeutic use and developing novel strategies to overcome drug resistance.

References

Genotoxicity and Mutagenic Profile of Procarbazine: A Technical Guide

Introduction

Procarbazine (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) is a methylhydrazine derivative with significant antineoplastic activity.[1] It is primarily used in combination chemotherapy regimens, such as MOPP (mechlorethamine, vincristine, this compound, and prednisone), for the treatment of Hodgkin's lymphoma and certain brain tumors like glioblastoma multiforme.[2][3][4] Despite its therapeutic efficacy, this compound is a recognized mutagen, carcinogen, and teratogen in numerous experimental systems.[5] Its use has been associated with an increased risk of secondary malignancies, particularly acute nonlymphocytic leukemia.

This technical guide provides an in-depth examination of the genotoxic and mutagenic profile of this compound. It details the mechanisms of DNA damage, summarizes quantitative data from key genotoxicity assays, provides standardized experimental protocols, and illustrates the critical pathways and workflows involved.

Mechanism of Genotoxicity and Mutagenicity

This compound is a prodrug that requires metabolic activation to exert its cytotoxic and genotoxic effects. The precise mechanism is complex, involving multiple pathways that culminate in DNA damage through both alkylation and oxidative stress.

Metabolic Activation

This compound undergoes rapid metabolic transformation, primarily in the liver and kidneys. The initial step is an auto-oxidation or enzymatic oxidation to an azo derivative. This intermediate then isomerizes to a more stable azoxy form. Subsequent cytochrome P450-mediated hydroxylation and hydrolysis release reactive methyldiazene, which is believed to be the ultimate methylating species, and a benzylaldehyde derivative. Methyldiazene can decompose to generate a highly reactive methyl radical (•CH3).

Caption: Metabolic activation cascade of this compound to its reactive intermediates.

DNA Alkylation

The primary mechanism of this compound-induced genotoxicity is DNA alkylation. The metabolically generated methylating species covalently adds methyl groups to DNA bases. The principal adducts formed are O6-methylguanine (O6-meG) and N7-methylguanine, with a ratio characteristic of an SN1-type methylating agent. The formation of O6-meG is particularly mutagenic as it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C→A:T transition mutations. This alkylating activity cross-links DNA strands, inhibiting DNA replication and transcription, which ultimately triggers apoptosis in rapidly dividing cancer cells.

Oxidative DNA Damage

In addition to alkylation, this compound induces oxidative stress. The auto-oxidation of the parent drug and its metabolites generates hydrogen peroxide (H₂O₂). Furthermore, in the presence of metal ions like Cu(II), this compound can generate methyl radicals. These reactive oxygen species (ROS) can directly damage DNA, leading to lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage. This oxidative damage contributes to both the antitumor effects and the mutagenic and carcinogenic properties of the drug.

Caption: Dual mechanisms of this compound-induced DNA damage: alkylation and oxidative stress.

In Vitro Genotoxicity and Mutagenicity Data

Bacterial Reverse Mutation Assay (Ames Test)

This compound has historically yielded false-negative or conflicting results in standard Ames tests, both with and without metabolic activation. However, its mutagenicity can be demonstrated using modified protocols. A study using the sensitive microtitre fluctuation test showed that this compound is mutagenic to E. coli and S. typhimurium strains, but only in the presence of high concentrations of S9 fraction derived from rats pre-treated with enzyme inducers like Aroclor or phenobarbitone. This highlights the critical role of specific metabolic activation pathways that may not be sufficiently robust in standard in vitro test systems.

| Table 1: Summary of In Vitro Bacterial Mutagenicity Data for this compound | |

| Test System | Result |

| Standard Ames Test (S. typhimurium) | Generally Negative |

| Preincubation Ames Test | Negative |

| Microtitre Fluctuation Test (E. coli WP2, S. typhimurium TA1535) | Positive with high S9 concentration from induced rat liver |

| Forward Mutation Fluctuation Assay (E. coli D494) | Positive with lower S9 concentration |

In Vivo Genotoxicity and Mutagenicity Data

In contrast to in vitro bacterial assays, this compound demonstrates clear and potent genotoxic and mutagenic activity in a wide range of in vivo mammalian systems.

Micronucleus Test

This compound is a well-established clastogen, consistently inducing micronuclei in the bone marrow erythrocytes of mice. The induction is dose-dependent and observed following both intraperitoneal (i.p.) and oral (p.o.) administration. Peak frequencies of micronucleated reticulocytes are typically observed 48 hours after a single treatment.

| Table 2: In Vivo Micronucleus Test Data for this compound in Mice | ||||

| Strain | Dose (mg/kg) | Route | Sampling Time | Result |

| MS/Ae & CD-1 | 50-400 | i.p. | 24 h | Positive, dose-dependent increase in MNPCEs |

| MS/Ae & CD-1 | 200-1600 | p.o. | 24 h | Positive, dose-dependent increase in MNPCEs |

| (Not specified) | 348 | (Not specified) | 48 h | Higher MPE frequency than at 24 h |

| MutaMouse | 6.25, 12.5, 25 (daily for 28 days) | p.o. | 28 days + 2d | Positive, dose-dependent increase in micronucleated immature erythrocytes |

MNPCEs: Micronucleated Polychromatic Erythrocytes; MPE: Micronucleated Polychromatic Erythrocytes

Transgenic Rodent (TGR) Mutation Assays

TGR assays provide definitive evidence of in vivo mutagenicity. In λlacZ transgenic mice (Muta™Mouse), this compound treatment leads to significant, dose-related increases in mutant frequencies in hematopoietic tissues.

| Table 3: In Vivo TGR Mutation Assay Data for this compound in λlacZ Mice | ||||

| Tissue | Dose Regimen (mg/kg) | Sampling Time | Mutant Frequency Increase (Fold vs. Control) | Primary Mutation Type |

| Bone Marrow | 5 x 200 | 7 days post-treatment | 16-fold | G:C→T:A transversions (most frequent), followed by G:C→C:G transversions |

| Bone Marrow | 28 x 25 | 3 days post-treatment | 6.8-fold | Not specified |

| Bone Marrow | 28 x 25 | 70 days post-treatment | 5.0-fold | Not specified |

Interestingly, the mutation spectrum observed in these studies, dominated by G:C→T:A transversions, suggests that mechanisms other than the direct miscoding by O6-meG (which primarily causes G:C→A:T transitions) play a major role in this compound-induced mutagenesis in vivo.

Detailed Experimental Protocols

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is a generalized procedure for evaluating mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) and is adapted for this compound, requiring high S9 concentrations.

Caption: A generalized workflow for the Ames test adapted for this compound.

Methodology:

-

Strain Preparation: Inoculate S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking.

-

Metabolic Activation (S9): Prepare a high-concentration S9 mix from the liver homogenate of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254).

-

Exposure: In a sterile tube, combine 0.1 mL of bacterial culture, 0.1 mL of the this compound test solution (or control), and 0.5 mL of S9 mix (for activated plates) or phosphate (B84403) buffer (for non-activated plates).

-

Pre-incubation: Incubate the mixture for 20-30 minutes at 37°C.

-

Plating: Add 2 mL of molten top agar (45°C) containing a trace amount of histidine and biotin (B1667282) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies.

Protocol: In Vivo Micronucleus Assay

This protocol describes the standard mouse bone marrow micronucleus assay.

Caption: Workflow for the in vivo mouse bone marrow micronucleus assay.

Methodology:

-

Animals and Dosing: Use a suitable mouse strain (e.g., CD-1). Administer this compound via the intended route (e.g., i.p. or oral gavage) at multiple dose levels. Include concurrent vehicle and positive control groups.

-

Sampling: Euthanize animals at appropriate time points after dosing. For this compound, 48 hours is often the optimal time for peak response, with a 24-hour point also commonly included.

-

Bone Marrow Collection: Isolate the femurs and/or tibias and flush the bone marrow with fetal bovine serum.

-

Slide Preparation: Create a cell suspension and centrifuge. Discard the supernatant and use the cell pellet to prepare thin smears on clean microscope slides.

-

Staining: Stain the slides with a dye that differentiates polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature), such as acridine orange or Giemsa.

-

Scoring: Using a microscope, score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as a measure of bone marrow toxicity.

-

Data Analysis: Calculate the frequency of MN-PCEs for each animal. Use appropriate statistical methods to assess for a significant, dose-dependent increase compared to the vehicle control.

Protocol: In Vitro Chromosomal Aberration Test

This protocol outlines the procedure for assessing clastogenicity in cultured mammalian cells.

Caption: Workflow for the in vitro mammalian chromosomal aberration test.

Methodology:

-

Cell Culture: Initiate cultures of a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or primary human peripheral blood lymphocytes.

-

Exposure: Treat the cell cultures with at least three concentrations of this compound, with and without an exogenous metabolic activation system (S9). A typical short exposure is 3-5 hours.

-

Recovery: After exposure, wash the cells and re-incubate them in fresh medium. The total culture time from treatment initiation to harvest should be approximately 1.5 times the normal cell cycle length.

-

Mitotic Arrest: Add a mitotic arresting agent (e.g., Colcemid or colchicine) to the cultures for the final 2-3 hours of incubation to accumulate cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: Harvest the cells, subject them to a hypotonic treatment to swell the cytoplasm, and fix them using a methanol:acetic acid fixative. Drop the fixed cell suspension onto microscope slides and air-dry.

-

Analysis: Stain the slides with Giemsa stain. Analyze 100-300 well-spread metaphases per concentration under a microscope. Score for structural aberrations (e.g., breaks, deletions, exchanges) and numerical aberrations (polyploidy, aneuploidy).

-

Evaluation: A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

Conclusion

The comprehensive body of evidence clearly defines this compound as a potent genotoxic and mutagenic agent. Its activity is dependent on metabolic activation to reactive intermediates that damage DNA through two primary mechanisms: direct alkylation, forming mutagenic adducts like O6-methylguanine, and the generation of reactive oxygen species that cause oxidative damage. While its mutagenicity can be difficult to detect in standard in vitro bacterial assays, it is a powerful mutagen and clastogen in a wide array of in vivo mammalian systems. This dual mechanism of DNA damage underscores its efficacy as a chemotherapeutic agent while also explaining its significant carcinogenic risk, a critical consideration in drug development and clinical application.

References

- 1. Molecular mechanisms of DNA damage induced by this compound in the presence of Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. academic.oup.com [academic.oup.com]

Procarbazine's Impact on DNA, RNA, and Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine, a methylhydrazine derivative, is a cornerstone of combination chemotherapy regimens for Hodgkin's lymphoma and certain brain tumors. Its efficacy stems from its multifaceted cytotoxic effects, primarily centered on the disruption of fundamental cellular processes: DNA, RNA, and protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, with a focus on its interaction with and subsequent inhibition of these critical macromolecular synthesis pathways. We will delve into its metabolic activation, the nature of the DNA damage it induces, and the downstream consequences for transcription and translation. This document consolidates quantitative data on its inhibitory effects, details relevant experimental methodologies, and provides visual representations of the key pathways involved to serve as a comprehensive resource for the scientific community.

Introduction

This compound (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) is an orally administered antineoplastic agent that has been in clinical use for several decades.[1][2] It is classified as an alkylating agent and is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[2][3] The primary mechanism of action of this compound involves the inhibition of DNA, RNA, and protein synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4] This guide will provide a detailed technical overview of these effects.

Metabolic Activation of this compound

This compound undergoes a complex series of metabolic transformations, primarily in the liver, to yield its active cytotoxic species. This multi-step process is crucial for its anticancer activity.

The metabolic activation of this compound begins with its oxidation to an azo derivative, which is then further metabolized to azoxy intermediates. These azoxy metabolites are considered the proximate carcinogens and are responsible for the generation of a methylating agent, likely a methyldiazonium ion. This highly reactive species is then capable of transferring a methyl group to nucleophilic sites on cellular macromolecules.

Effects on DNA Synthesis and Integrity

The primary cytotoxic effect of this compound stems from its ability to damage DNA, which directly inhibits DNA replication and, consequently, cell division.

DNA Alkylation

The active metabolites of this compound act as alkylating agents, transferring a methyl group to various positions on the DNA bases. The most significant of these modifications is the methylation of the O6 position of guanine (B1146940) (O6-methylguanine). This adduct is miscoding and can lead to G:C to A:T transition mutations during DNA replication if not repaired. The formation of these adducts disrupts the normal structure of the DNA double helix, creating lesions that impede the progression of DNA polymerase, thus halting DNA synthesis.

DNA Strand Breakage

The auto-oxidation of this compound and its metabolites can generate reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂). These ROS can cause oxidative damage to DNA, leading to single- and double-strand breaks. This further contributes to the inhibition of DNA replication and triggers apoptotic pathways.

Impact on RNA Synthesis

The damage inflicted upon the DNA template by this compound has a direct inhibitory effect on transcription. RNA polymerase, the enzyme responsible for synthesizing RNA from a DNA template, can be stalled or blocked by the presence of DNA adducts and strand breaks. This leads to a global reduction in the synthesis of all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).

Furthermore, there is evidence to suggest that this compound may have a more direct role in inhibiting RNA synthesis. Some studies propose that this compound or its metabolites can inhibit the transmethylation of methyl groups from methionine into tRNA. Functional tRNA is essential for protein synthesis, and its impairment could indirectly lead to a feedback inhibition of RNA and DNA synthesis.

Inhibition of Protein Synthesis

The inhibition of protein synthesis by this compound is a downstream consequence of its effects on DNA and RNA. The reduction in mRNA synthesis directly limits the amount of template available for translation.

Additionally, the proposed inhibition of tRNA methylation would disrupt the normal functioning of the translational machinery. tRNAs are responsible for carrying specific amino acids to the ribosome to be incorporated into a growing polypeptide chain. If tRNA molecules are not properly modified, their ability to be charged with amino acids and to recognize codons on the mRNA may be compromised, leading to a cessation of protein synthesis.

Quantitative Data on Inhibition

The cytotoxic effects of this compound and its metabolites have been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Compound | Cell Line | Assay | IC50 | Reference |